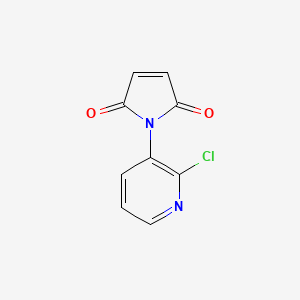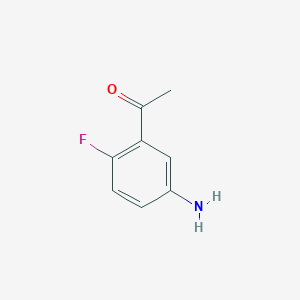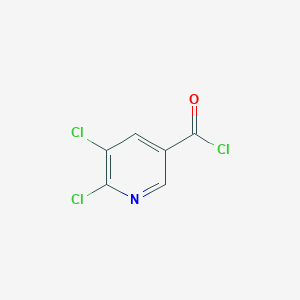
5-(3,4-二氯苯基)-1H-吡唑
描述
5-(3,4-dichlorophenyl)-1H-pyrazole, also known as 5-DCPR, is an organic compound with a variety of applications in scientific research. It is a synthetic molecule that has been studied for its potential to act as a therapeutic agent in various medical conditions. This compound has been studied for its ability to modulate the activity of various enzymes, receptors, and ion channels, as well as its potential to act as an antioxidant.
科学研究应用
Pharmaceutical Research: Antiviral Agents
The structure of 5-(3,4-dichlorophenyl)-1H-pyrazole has been explored for its potential antiviral properties. Derivatives of this compound have shown activity against tobacco mosaic virus (TMV), indicating its potential as a lead compound for developing new antiviral drugs .
Agricultural Chemistry: Pesticides
In the agricultural sector, derivatives of 5-(3,4-dichlorophenyl)-1H-pyrazole have been investigated for their use as pesticides. The compound’s ability to inhibit the growth of certain plant viruses suggests it could be used to protect crops from viral infections .
Organic Synthesis: Building Blocks
This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules. Its dichlorophenyl group can undergo further chemical reactions, making it a versatile precursor in synthetic chemistry .
Material Science: Organic Semiconductors
The electronic properties of 5-(3,4-dichlorophenyl)-1H-pyrazole make it a candidate for use in organic semiconductors. Its stable structure and potential for electron transport are valuable for developing new materials for electronic devices .
Biochemistry: Enzyme Inhibition
Research has indicated that pyrazole derivatives can act as inhibitors for various enzymes. This particular compound could be studied for its effects on enzymes like monoamine oxidase, which are important in neurotransmitter regulation .
Chemical Safety: Hazard Assessment
The safety profile of 5-(3,4-dichlorophenyl)-1H-pyrazole is crucial for its handling and use in research. Studies on its toxicity, flammability, and environmental impact are necessary to ensure safe laboratory practices and compliance with regulations .
Analytical Chemistry: Chromatography Standards
Due to its distinct chemical structure, this compound can be used as a standard in chromatographic analysis to help identify and quantify similar compounds in complex mixtures .
Environmental Science: Pollutant Degradation
Compounds like 5-(3,4-dichlorophenyl)-1H-pyrazole may play a role in the degradation of environmental pollutants. Research into its reactivity with other contaminants could lead to new methods for cleaning up hazardous waste .
属性
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLTXZREKUSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371108 | |
| Record name | 3-(3,4-Dichlorophenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dichlorophenyl)-1H-pyrazole | |
CAS RN |
154257-68-8 | |
| Record name | 3-(3,4-Dichlorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154257-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dichlorophenyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)


![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)



![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)




